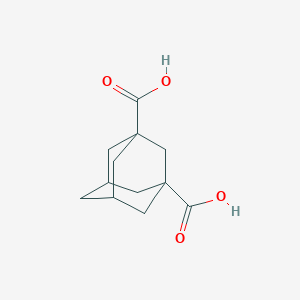

1,3-Adamantanedicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

adamantane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c13-9(14)11-2-7-1-8(4-11)5-12(3-7,6-11)10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVQGHWQOQZQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192519 | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39269-10-8 | |

| Record name | 1,3-Adamantanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39269-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039269108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Rigid Scaffold: The Discovery of 1,3-Adamantanedicarboxylic Acid

An in-depth exploration of the first synthesis of 1,3-adamantanedicarboxylic acid, a cornerstone molecule in the development of advanced polymers and pharmaceuticals.

This technical guide delves into the historical discovery and seminal synthesis of this compound, a molecule whose rigid, diamondoid structure has captivated chemists for decades. We will provide a detailed account of the pioneering work of H. Stetter and his colleagues, alongside an examination of the broader scientific context that fueled the exploration of adamantane (B196018) chemistry in the mid-20th century. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and foundational synthesis of this important bifunctional organic compound.

A New Frontier in Alicyclic Chemistry: The Rise of Adamantane

The story of this compound begins with the isolation of its parent hydrocarbon, adamantane, from petroleum in 1933. The unique, strain-free, and highly symmetrical cage-like structure of adamantane quickly garnered significant interest within the chemical community. In the 1950s, this interest intensified as chemists began to recognize the potential of the adamantane scaffold to impart desirable properties, such as thermal stability, rigidity, and lipophilicity, to a variety of materials and molecules. This era saw a surge in research aimed at the functionalization of the adamantane core, paving the way for the creation of novel polymers, lubricants, and therapeutic agents. It was within this context of burgeoning scientific curiosity that the synthesis of bifunctional adamantane derivatives, such as dicarboxylic acids, became a key objective.

The First Synthesis: Stetter's Breakthrough in 1959

The first reported synthesis of this compound was achieved by H. Stetter, M. Schwarz, and A. Hirschhorn and published in their 1959 paper in Chemische Berichte. Their approach was a multi-step synthesis starting from adamantane, which involved the introduction of functional groups at the bridgehead positions.

The key steps of their pioneering synthesis were:

-

Bromination of Adamantane: The synthesis commenced with the bromination of adamantane to yield 1,3-dibromoadamantane (B19736). This reaction established the 1,3-substitution pattern on the adamantane core.

-

Hydrolysis to 1,3-Adamantanediol (B44800): The dibrominated intermediate was then hydrolyzed to produce 1,3-adamantanediol. This diol served as the crucial precursor for the final carboxylation step.

-

Carboxylation via the Koch-Haaf Reaction: The final and most critical step was the dicarboxylation of 1,3-adamantanediol using the Koch-Haaf reaction. This classic method for the synthesis of carboxylic acids from alcohols or alkenes under acidic conditions proved to be effective in introducing the two carboxyl groups at the bridgehead positions of the adamantane nucleus.

This seminal work not only provided the first access to this compound but also demonstrated a viable pathway for the synthesis of other 1,3-disubstituted adamantane derivatives.

Experimental Protocols

While the original 1959 publication by Stetter et al. provides the foundation, subsequent research has refined and detailed the experimental procedures. Below are representative protocols for the key transformations.

Synthesis of 1,3-Adamantanediol

The hydrolysis of 1,3-dibromoadamantane is a critical step. While Stetter's initial work laid the groundwork, later methods have optimized this conversion.

Table 1: Experimental Protocol for the Synthesis of 1,3-Adamantanediol

| Parameter | Value |

| Starting Material | 1,3-Dibromoadamantane |

| Reagents | Silver sulfate, Acetone, Water |

| Reaction Conditions | The mixture is heated under reflux. |

| Work-up | The reaction mixture is filtered, and the filtrate is concentrated to yield the product. |

| Product | 1,3-Adamantanediol |

Synthesis of this compound via the Koch-Haaf Reaction

The carboxylation of 1,3-adamantanediol is the final step in the original synthetic route.

Table 2: Experimental Protocol for the Koch-Haaf Reaction

| Parameter | Value |

| Starting Material | 1,3-Adamantanediol |

| Reagents | Concentrated sulfuric acid, Formic acid |

| Reaction Conditions | Formic acid is added dropwise to a solution of 1,3-adamantanediol in concentrated sulfuric acid with stirring. The reaction is typically exothermic and may require cooling. |

| Work-up | The reaction mixture is poured onto ice, and the precipitated solid is collected by filtration and recrystallized. |

| Product | This compound |

Quantitative Data from Early and Modern Syntheses

The following table summarizes the key quantitative data from both the historical synthesis and more contemporary, optimized methods.

Table 3: Quantitative Data for the Synthesis of this compound and Intermediates

| Compound | Method | Starting Material | Yield (%) | Melting Point (°C) |

| 1,3-Dibromoadamantane | Direct Bromination | Adamantane | ~70 | 108-110 |

| 1,3-Adamantanediol | Hydrolysis | 1,3-Dibromoadamantane | ~60 | - |

| This compound | Koch-Haaf Reaction | 1,3-Adamantanediol | ~60 | 276-278 |

| This compound | One-pot from 1-Adamantanecarboxylic Acid | 1-Adamantanecarboxylic Acid | 92 | 275-276 |

Visualizing the Discovery

To better illustrate the logical flow of the original synthesis and the key chemical transformation, the following diagrams are provided.

An In-depth Technical Guide to the Theoretical Properties of 1,3-Adamantanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Adamantanedicarboxylic acid is a unique bifunctional molecule built upon the rigid, diamondoid cage structure of adamantane (B196018). This structural feature imparts a high degree of lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry and materials science. Its dicarboxylic acid functionality allows for the construction of coordination polymers, metal-organic frameworks (MOFs), and serves as a key intermediate in the synthesis of various pharmacologically active compounds, including antidepressants and antiparkinsonian drugs.[1] This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of this compound, intended to serve as a resource for researchers in drug discovery and materials science.

Physicochemical and Spectral Properties

The rigid adamantane core dictates the physical and chemical behavior of this compound. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₄ | [2] |

| Molecular Weight | 224.25 g/mol | [2] |

| Melting Point | 276-278 °C | |

| Appearance | White to off-white crystalline powder | |

| Predicted pKa | 4.24 ± 0.40 | [3] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in heated methanol. | [3] |

Spectral Data:

The structural integrity of this compound is confirmed by various spectroscopic techniques. The key spectral data are summarized in Table 2.

| Technique | Key Peaks and Assignments | Source(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 1.616 (m, 2H), 1.691-1.727 (m, 4H), 1.759-1.791 (m, 4H), 1.850-1.882 (m, 2H), 2.059 (m, 1H), 12.062 (br, s, 2H, COOH) | [2] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 27.37 (C-5, C-7), 34.98 (C-6), 37.66 (C-4, C-8, C-9, C-10), 39.78 (C-2), 39.89 (C-2, C-3), 177.76 (COOH) | [2] |

| IR (KBr, νmax, cm⁻¹) | 2913, 2851 (C-H stretch), 2636 (O-H stretch), 1691 (C=O stretch), 1451, 1410, 1344, 1249, 1103, 1084, 952, 743, 670, 528 | [2] |

Theoretical Properties: A Computational Perspective

While extensive experimental data for this compound is available, detailed computational studies predicting its theoretical properties are less common in the literature. However, established computational methods can provide valuable insights into its electronic structure and reactivity.

pKa Prediction:

The acidity of the carboxylic acid groups is a critical parameter. While an empirically predicted pKa of 4.24 is available, computational methods such as Density Functional Theory (DFT) combined with a continuum solvation model (like SMD) can provide more accurate predictions.[3][4] For dicarboxylic acids, the prediction of successive pKa values can be achieved using ab initio molecular dynamics with metadynamics.[5] These methods involve calculating the Gibbs free energy of dissociation in a solvent environment.

Molecular Orbitals and Reactivity:

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap can be calculated using DFT methods (e.g., B3LYP functional with a suitable basis set like 6-31G(d)).[6][7][8] A smaller HOMO-LUMO gap generally suggests higher reactivity. For adamantane derivatives, substitutions on the cage can significantly alter these energy levels.[6][9]

Dipole Moment:

The molecular dipole moment, a measure of the charge distribution, can also be computed using DFT.[10] The symmetry of the 1,3-disubstituted adamantane cage will influence the magnitude and direction of the dipole moment.

The logical relationship for predicting these theoretical properties using computational chemistry is outlined in the following diagram:

References

- 1. Free Article [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. tainstruments.com [tainstruments.com]

- 4. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. | Semantic Scholar [semanticscholar.org]

- 5. Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: the dissociation of phthalic acid and its isomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Tuning the Energy Levels of Adamantane by Boron Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Crystal Structure of Adamantane Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the crystallographic analysis of adamantane-based carboxylic acids. Due to the current absence of a publicly available, fully resolved crystal structure for 1,3-adamantanedicarboxylic acid, this document presents a comprehensive analysis of the closely related and well-documented adamantane-1-carboxylic acid as a primary example. This guide summarizes key crystallographic data, outlines detailed experimental protocols for single-crystal X-ray diffraction, and visualizes the critical molecular interactions and experimental workflows. This information serves as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science, offering insights into the structural characteristics of this important class of compounds.

Introduction

To provide a relevant and detailed crystallographic guide, this document focuses on the crystal structure of adamantane-1-carboxylic acid . The structural principles, experimental procedures, and types of intermolecular interactions observed in this molecule are highly illustrative of what can be expected for its dicarboxylic acid counterpart.

Physicochemical Properties of this compound

While a full crystal structure is not available, key physical and chemical data for this compound have been reported.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₄ | [1][2] |

| Molecular Weight | 224.25 g/mol | [1][2] |

| CAS Number | 39269-10-8 | [1] |

| Melting Point | 276-278 °C | [1][2] |

| Appearance | White powder | [1] |

Crystal Structure Analysis of Adamantane-1-Carboxylic Acid (Illustrative Example)

The crystal structure of adamantane-1-carboxylic acid has been determined by single-crystal X-ray diffraction at two different temperatures, revealing an ordered low-temperature form and a disordered high-temperature form.[3][4] The molecules form centrosymmetric dimers in the crystal lattice through hydrogen bonding between their carboxylic acid groups.[3][4]

Crystallographic Data

The following tables summarize the key crystallographic data for adamantane-1-carboxylic acid at both low and high temperatures.[3][4]

Table 1: Crystal Data and Structure Refinement for Adamantane-1-Carboxylic Acid

| Parameter | 173 K (Low Temperature) | 280 K (High Temperature) |

| Empirical Formula | C₁₁H₁₆O₂ | C₁₁H₁₆O₂ |

| Formula Weight | 180.24 | 180.24 |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 6.452(3) | 6.503(2) |

| b (Å) | 6.681(2) | 6.849(2) |

| c (Å) | 11.510(3) | 11.620(4) |

| α (°) | 80.84(2) | 77.11(2) |

| β (°) | 87.22(3) | 85.77(2) |

| γ (°) | 74.11(3) | 76.34(2) |

| Volume (ų) | 471.10 | 490.11 |

| Z | 2 | 2 |

| Calculated Density (g/cm³) | 1.271 | 1.221 |

| Reflections Collected | 1347 | 828 |

| Final R indices [I>2σ(I)] | R = 0.0485, Rw = 0.0415 | R = 0.0874, Rw = 0.0512 |

Table 2: Selected Bond Lengths and Angles for Adamantane-1-Carboxylic Acid (173 K)

| Bond/Angle | Length (Å) / Degrees (°) |

| C=O | 1.213(3) |

| C-O | 1.312(3) |

| C-C (carboxyl) | 1.505(3) |

| O-C=O | 122.9(2) |

| O-C-C | 112.2(2) |

| C-C-C (adamantane cage) | avg. 109.5 |

Experimental Protocols

The following section details a typical experimental protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of an adamantane (B196018) carboxylic acid.

Synthesis of this compound

A common method for the synthesis of this compound is the carboxylation of 1-adamantane carboxylic acid. In a typical procedure, 1-adamantane carboxylic acid is reacted with formic acid in the presence of sulfuric and nitric acid.[5] The crude product is then purified by recrystallization from a suitable solvent like ethanol.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For adamantane carboxylic acids, a mixture of solvents may be employed to achieve the desired solubility and evaporation rate. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation over several days to weeks.

Single-Crystal X-ray Diffraction Data Collection and Structure Solution

A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The data collection strategy involves a series of scans to cover a significant portion of the reciprocal space.

The collected diffraction data are then processed, which includes integration of the reflection intensities and correction for various experimental effects (e.g., Lorentz and polarization factors). The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques, where the atomic coordinates and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of a crystal structure.

Intermolecular Interactions in Adamantane-1-Carboxylic Acid

The crystal packing of adamantane-1-carboxylic acid is dominated by the formation of hydrogen-bonded dimers. The diagram below illustrates this key interaction.

Conclusion

This technical guide has provided a detailed overview of the crystallographic analysis of adamantane carboxylic acids, using adamantane-1-carboxylic acid as a primary, illustrative example in the absence of a publicly available crystal structure for this compound. The presented data and protocols offer valuable insights for researchers working with these compounds. A full crystal structure determination of this compound would be a valuable contribution to the field, allowing for a deeper understanding of its solid-state properties and intermolecular interactions, which could inform its application in drug design and materials science.

References

Spectroscopic Profile of 1,3-Adamantanedicarboxylic Acid: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 1,3-Adamantanedicarboxylic acid, a bifunctional molecule with significant potential in drug discovery, polymer synthesis, and fine chemical production. The information presented is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Experimental Protocol

The NMR spectra were acquired on a Varian Mercury-plus 400 spectrometer.[1] The solvent used was deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1] The operating frequencies were 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of Protons) | Assignment |

| 12.062 | br, s | 2H | COOH |

| 2.059 | m | 1H | Adamantane CH |

| 1.850-1.882 | m | 2H | Adamantane CH₂ |

| 1.759-1.791 | m | 4H | Adamantane CH₂ |

| 1.691-1.727 | m | 4H | Adamantane CH₂ |

| 1.616 | m | 2H | Adamantane CH₂ |

Data sourced from Asian Journal of Chemistry; Vol. 25, No. 7 (2013), 4119-4120.[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 177.76 | COOH |

| 39.89 | C-2, C-3 |

| 39.78 | C-2 |

| 37.66 | C-4, C-8, C-9, C-10 |

| 34.98 | C-6 |

| 27.37 | C-5, C-7 |

Data sourced from Asian Journal of Chemistry; Vol. 25, No. 7 (2013), 4119-4120.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound was obtained using the KBr pellet technique.[1]

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (νmax, cm⁻¹) | Assignment |

| 2913, 2851 | C-H stretching (alkane) |

| 2636 | O-H stretching (carboxylic acid) |

| 1691 | C=O stretching (carboxylic acid) |

| 1451, 1410 | C-H bending |

| 1344 | O-H bending |

| 1249 | C-O stretching |

| 1103, 1084, 952 | C-C stretching and other fingerprint region vibrations |

| 743, 670, 528 |

Data sourced from Asian Journal of Chemistry; Vol. 25, No. 7 (2013), 4119-4120.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The molecular weight of this compound is 224.25 g/mol .[2][3]

Experimental Protocol

The mass spectrum was obtained using a direct inlet method with an ionization energy of 75 eV.[2] The source and sample temperatures were both maintained at 170 °C.[2]

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) |

| 224.0 | 10.6 (Molecular Ion, M⁺) |

| 179.0 | 100.0 (Base Peak) |

| 133.0 | 19.2 |

| 161.0 | 14.7 |

| 180.0 | 12.8 |

| 91.0 | 10.3 |

| 93.0 | 7.8 |

| 79.0 | 7.4 |

| 123.0 | 5.0 |

Data sourced from ChemicalBook, CAS 39269-10-8.[2] The table displays major fragments and their relative intensities.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis.

References

Solubility Profile of 1,3-Adamantanedicarboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-adamantanedicarboxylic acid in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information, a detailed experimental protocol for determining quantitative solubility, and comparative data from a structurally related compound to guide formulation and development efforts.

Introduction to this compound

This compound is a rigid, diamondoid dicarboxylic acid. Its unique three-dimensional structure imparts properties such as high thermal stability and chemical resistance. These characteristics make it a valuable building block in polymer chemistry, materials science, and increasingly, in the design of novel therapeutic agents. Understanding its solubility in different organic solvents is a critical first step in its application, from synthesis and purification to formulation and biological screening.

Solubility of this compound

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. However, qualitative descriptions and information from recrystallization procedures provide valuable insights into its solubility profile.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in various organic solvents. This information is primarily derived from patent literature describing its purification.[1]

| Organic Solvent | Qualitative Solubility | Source/Notes |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [2] |

| Methanol | Slightly Soluble (with heating) | Recrystallization solvent[1][2] |

| Ethanol | Soluble (likely with heating) | Preferred recrystallization solvent[1] |

| Isopropanol | Soluble (likely with heating) | Preferred recrystallization solvent[1] |

| Acetone | Soluble (likely with heating) | Recrystallization solvent[1] |

| n-Butanol | Soluble (likely with heating) | Recrystallization solvent[1] |

| Isobutanol | Soluble (likely with heating) | Recrystallization solvent[1] |

| Propanol | Soluble (likely with heating) | Recrystallization solvent[1] |

Comparative Solubility Data: 1-Adamantanecarboxylic Acid

For comparative purposes, the solubility of the structurally related monocarboxylic acid, 1-adamantanecarboxylic acid, is presented below. It is crucial to note that while related, the presence of a second carboxylic acid group in this compound is expected to significantly influence its solubility, likely increasing its polarity and potential for hydrogen bonding, which may lead to different solubility behavior.

| Organic Solvent | Solubility of 1-Adamantanecarboxylic Acid |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Benzene | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Water | Insoluble |

Disclaimer: The data for 1-adamantanecarboxylic acid is provided for informational purposes only and should not be used as a direct substitute for the solubility of this compound.

Experimental Protocol: Determination of Isothermal Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following describes a common and reliable method for determining the solubility of a compound like this compound in an organic solvent at a specific temperature.

Principle

The isothermal saturation method involves creating a saturated solution of the solute in the solvent at a constant temperature. The concentration of the solute in a filtered aliquot of the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure

-

Preparation of the Solid-Solvent Mixture: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. Gentle agitation should be maintained throughout this period.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Sample Preparation for Analysis: Accurately weigh the filtered aliquot. Dilute the sample with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation of Solubility: The solubility can be expressed in various units, such as g/100 mL or mol/L, calculated from the determined concentration and the dilution factor.

Visualizing Experimental and Logical Workflows

To aid researchers in their experimental design, the following diagrams, generated using Graphviz, illustrate key workflows.

Experimental Workflow for Solubility Determination

Caption: Isothermal solubility determination workflow.

Logical Workflow for Solvent Screening

Caption: Solvent selection workflow for 1,3-ADCA.

References

A Technical Guide to the Quantum Chemical Analysis of 1,3-Adamantanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Adamantanedicarboxylic acid is a rigid, difunctionalized diamondoid with significant potential in medicinal chemistry and materials science. Its unique three-dimensional structure provides a robust scaffold for the design of novel therapeutics and advanced polymers. Understanding the molecule's electronic structure, vibrational properties, and reactivity is crucial for its application. This technical guide outlines a comprehensive computational workflow using quantum chemical calculations to elucidate these properties.

Computational Methodology

A recommended approach for the quantum chemical analysis of this compound involves Density Functional Theory (DFT), a method that offers a good balance between computational cost and accuracy for organic molecules.[4] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a suitable choice.[1][2][3] A Pople-style basis set, such as 6-31G(d), provides a good starting point for geometry optimization and vibrational frequency calculations.[1][2][3]

Experimental Protocols: A Computational Approach

The following steps detail the proposed computational protocol for a thorough quantum chemical analysis of this compound.

-

Initial Structure Generation:

-

Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform an initial geometry optimization using a computationally less expensive method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

The primary objective of geometry optimization is to find the lowest energy conformation of the molecule.[4]

-

Employ the B3LYP functional with the 6-31G(d) basis set.[1][2][3]

-

The optimization process should continue until the forces on the atoms and the energy change between steps fall below predefined convergence criteria.

-

A successful optimization results in a stationary point on the potential energy surface.

-

-

Vibrational Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d)) as the geometry optimization.[4]

-

This calculation serves two purposes:

-

-

Electronic Property Calculations:

-

From the optimized geometry, a single-point energy calculation can be performed to determine various electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the proposed quantum chemical calculations.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value | Expected Range/Reference |

| Bond Lengths (Å) | C-C (adamantane cage) | ~1.54 Å[7] | |

| C-C (carboxyl) | |||

| C=O | ~1.20 Å | ||

| C-O | ~1.35 Å | ||

| O-H | ~0.97 Å | ||

| C-H | ~1.10 Å | ||

| **Bond Angles (°) ** | C-C-C (adamantane cage) | ~109.5°[7] | |

| O=C-O | ~120° | ||

| C-C-C=O | |||

| Dihedral Angles (°) |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch | ~3300-2500 (broad)[6] | ||

| C-H stretch | ~3000-2850[6] | ||

| C=O stretch | ~1760-1690[6] | ||

| C-O stretch | ~1320-1210[6] | ||

| O-H bend | ~1440-1395 and 950-910[6] |

Table 3: Electronic Properties

| Property | Calculated Value (eV) |

| Energy of HOMO | |

| Energy of LUMO | |

| HOMO-LUMO Gap | |

| Dipole Moment (Debye) |

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations for this compound.

This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound. By following the outlined computational protocol, researchers can obtain valuable insights into the molecule's geometric, vibrational, and electronic properties. This information is essential for understanding its chemical behavior and for the rational design of new molecules with tailored properties for applications in drug development and materials science. The provided templates for data presentation and the workflow visualization aim to facilitate a systematic and thorough computational analysis.

References

- 1. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Correlation of Computational Mod [mckendree.edu]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Adamantane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Geometry of 1,3-Adamantanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of 1,3-adamantanedicarboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and advanced polymers. This document details its structural parameters, spectroscopic signature, and established synthetic protocols, offering valuable insights for researchers in drug discovery and materials science.

Molecular Structure and Geometry

The rigid, diamondoid structure of the adamantane (B196018) cage in this compound provides a unique and well-defined scaffold for the presentation of the two carboxylic acid functional groups. The precise spatial arrangement of these groups is critical for its application in designing molecules with specific binding properties and for the construction of novel polymeric materials.

The molecular geometry of this compound has been determined through single-crystal X-ray diffraction of its co-crystals. The following tables summarize the key bond lengths, bond angles, and dihedral angles derived from the crystallographic information file (CIF) of a co-crystal of this compound.

Bond Lengths

The bond lengths within the adamantane cage are typical for sp³-hybridized carbon atoms. The carbon-carbon bond lengths in the carboxylic acid groups are consistent with delocalized pi systems.

| Bond | Length (Å) |

| C1 - C2 | 1.539 |

| C1 - C9 | 1.541 |

| C1 - C10 | 1.542 |

| C1 - C11 | 1.523 |

| C2 - C3 | 1.538 |

| C3 - C4 | 1.540 |

| C3 - C8 | 1.541 |

| C3 - C12 | 1.522 |

| C4 - C5 | 1.537 |

| C5 - C6 | 1.538 |

| C6 - C7 | 1.537 |

| C7 - C8 | 1.539 |

| C7 - C9 | 1.538 |

| C10 - C6 | 1.540 |

| C11 - O1 | 1.259 |

| C11 - O2 | 1.258 |

| C12 - O3 | 1.261 |

| C12 - O4 | 1.255 |

Bond Angles

The bond angles within the adamantane core are close to the ideal tetrahedral angle of 109.5°, with slight deviations due to the strain of the fused ring system. The geometry around the carboxylic acid carbons is, as expected, trigonal planar.

| Atoms | Angle (°) |

| C2 - C1 - C9 | 109.4 |

| C2 - C1 - C10 | 109.5 |

| C9 - C1 - C10 | 109.6 |

| C2 - C1 - C11 | 109.2 |

| C9 - C1 - C11 | 109.3 |

| C10 - C1 - C11 | 109.8 |

| C1 - C2 - C3 | 109.5 |

| C2 - C3 - C4 | 109.5 |

| C2 - C3 - C8 | 109.4 |

| C4 - C3 - C8 | 109.6 |

| C2 - C3 - C12 | 109.3 |

| C4 - C3 - C12 | 109.7 |

| C8 - C3 - C12 | 109.3 |

| C3 - C4 - C5 | 109.5 |

| C4 - C5 - C6 | 109.5 |

| C5 - C6 - C7 | 109.6 |

| C5 - C6 - C10 | 109.5 |

| C7 - C6 - C10 | 109.4 |

| C6 - C7 - C8 | 109.5 |

| C6 - C7 - C9 | 109.6 |

| C8 - C7 - C9 | 109.4 |

| C3 - C8 - C7 | 109.5 |

| C1 - C9 - C7 | 109.5 |

| C1 - C10 - C6 | 109.5 |

| O1 - C11 - O2 | 123.5 |

| O1 - C11 - C1 | 118.2 |

| O2 - C11 - C1 | 118.3 |

| O3 - C12 - O4 | 123.6 |

| O3 - C12 - C3 | 118.1 |

| O4 - C12 - C3 | 118.3 |

Dihedral Angles

Key dihedral angles describe the orientation of the carboxylic acid groups relative to the adamantane framework.

| Atoms | Angle (°) |

| C10 - C1 - C11 - O1 | -15.3 |

| C10 - C1 - C11 - O2 | 164.8 |

| C8 - C3 - C12 - O3 | -17.2 |

| C8 - C3 - C12 - O4 | 162.9 |

Experimental Protocols

Synthesis of this compound

A widely used and efficient method for the synthesis of this compound is the one-pot oxidation of 1-adamantanecarboxylic acid.[1][2]

Materials:

-

1-Adamantanecarboxylic acid

-

Nitric acid (65%)

-

Sulfuric acid (98%)

-

Formic acid (80%)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Crushed ice

-

Water

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 1-adamantanecarboxylic acid (20 g), 65% nitric acid (20 mL), and 98% sulfuric acid (160 mL).

-

Cool the mixture to 0°C in an ice bath.

-

While maintaining the temperature at 0°C, add 80% formic acid (70 mL) dropwise over a period of 5 hours.

-

After the addition is complete, allow the reaction to proceed for an additional hour at 0°C.

-

Pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate and wash it several times with water to obtain a white solid.

-

Dissolve the white solid in an aqueous NaOH solution.

-

Separate the clear upper solution and acidify it with HCl to a pH of 3.

-

Filter the precipitate, wash it with water, and dry it under a vacuum.

-

Recrystallize the crude product from ethanol to yield pure this compound.[2]

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ: 1.616 (m, 2H), 1.691-1.727 (m, 4H), 1.759-1.791 (m, 4H), 1.850-1.882 (m, 2H), 2.059 (m, 1H), 12.062 (br, s, 2H, COOH)[2] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 27.37 (C-5, C-7), 34.98 (C-6), 37.66 (C-4, C-8, C-9, C-10), 39.78 (C-2), 39.89 (C-1, C-3), 177.76 (COOH)[2] |

| IR (KBr, ν, cm⁻¹) | 2913, 2851, 2636, 1691, 1451, 1410, 1344, 1249, 1103, 1084, 952, 743, 670, 528[2] |

Synthesis Workflow

The one-pot synthesis of this compound from 1-adamantanecarboxylic acid can be visualized as a straightforward workflow.

Conclusion

This technical guide has provided a detailed analysis of the molecular geometry of this compound, supported by crystallographic data. The provided synthesis protocol and spectroscopic data serve as a valuable resource for researchers working with this important molecule. The rigid and well-defined structure of this compound continues to make it an attractive building block in the development of new therapeutic agents and high-performance polymers.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of 1,3-Adamantanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of 1,3-adamantanedicarboxylic acid. Due to the absence of specific experimental literature on this exact process, this document presents a scientifically plausible pathway based on the established principles of organic chemistry, the known thermal behavior of adamantane (B196018) derivatives, and analogous dicarboxylic acids. The experimental protocols and quantitative data provided are representative and intended to serve as a practical reference for designing and interpreting future studies.

The inherent thermal stability of the adamantane cage suggests that the decomposition of this compound primarily proceeds through the loss of its carboxyl groups at elevated temperatures. The rigid, strain-free structure of adamantane contributes to its high thermal resilience[1][2].

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to occur in a stepwise manner, primarily through decarboxylation. The process can be initiated by heat, leading to the sequential elimination of carbon dioxide molecules.

Step 1: First Decarboxylation

Upon heating, the first carboxylic acid group is expected to undergo decarboxylation to yield 1-adamantanecarboxylic acid and carbon dioxide. This initial step is likely to be the rate-determining step in the decarboxylation sequence.

Step 2: Second Decarboxylation

Further heating of the intermediate, 1-adamantanecarboxylic acid, will lead to the second decarboxylation, resulting in the formation of adamantane and another molecule of carbon dioxide.

Step 3: Adamantane Cage Fragmentation

At significantly higher temperatures, the adamantane cage itself can undergo fragmentation. Pyrolysis of adamantane and its derivatives is known to produce a complex mixture of smaller hydrocarbons through a series of radical reactions[3].

Below is a diagram illustrating the proposed primary thermal decomposition pathway.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be expected from the thermal analysis of this compound. This data is based on typical values for thermally stable organic acids and serves as a comparative reference.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value (Hypothetical) | Observation |

| Onset Decomposition Temp. (Tonset) | 300 - 350 °C | Temperature at which significant mass loss begins. |

| Temperature of Max. Decomposition Rate (Tmax1) | 360 - 380 °C | Corresponds to the first decarboxylation step. |

| Mass Loss (Step 1) | ~20% | Theoretical mass loss for one CO2 molecule is 19.6%. |

| Temperature of Max. Decomposition Rate (Tmax2) | 400 - 430 °C | Corresponds to the second decarboxylation step. |

| Mass Loss (Step 2) | ~24% | Theoretical mass loss for the second CO2 from the intermediate. |

| Final Residue at 600 °C | < 5% | Indicates nearly complete volatilization or decomposition. |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Parameter | Value (Hypothetical) | Observation |

| Melting Point (Tm) | 275 - 285 °C | Sharp endothermic peak corresponding to melting. |

| Decomposition Enthalpy (ΔHdecomp1) | 80 - 120 J/g | Endothermic peak associated with the first decarboxylation. |

| Decomposition Enthalpy (ΔHdecomp2) | 90 - 140 J/g | Endothermic peak associated with the second decarboxylation. |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard for the thermal analysis of organic compounds[4].

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperatures of this compound.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of the sample into an alumina (B75360) or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of decomposition and the temperatures of maximum decomposition rate are determined from the TGA and its derivative (DTG) curves.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and enthalpy of decomposition of this compound.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place both the sample and reference pans in the DSC cell.

-

Heat the sample from room temperature to 450 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

-

Record the heat flow to the sample relative to the reference.

-

The melting point is determined from the peak of the endothermic transition, and the enthalpy of decomposition is calculated from the area of the decomposition peak.

-

3. Evolved Gas Analysis by TGA-MS

-

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

-

Apparatus: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS)[5].

-

Procedure:

-

Perform TGA as described in Protocol 1.

-

The evolved gases from the TGA furnace are transferred to the mass spectrometer via a heated transfer line.

-

The mass spectrometer is set to scan a mass-to-charge ratio (m/z) range of 10-200 amu.

-

The ion currents for specific m/z values corresponding to expected products (e.g., m/z 44 for CO2, m/z 18 for H2O) are monitored as a function of temperature.

-

Correlate the evolution of specific gases with the mass loss steps observed in the TGA data.

-

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

Logical Relationship of Decomposition Products

The relationship between the starting material, intermediates, and final products of the proposed thermal decomposition is hierarchical, with each subsequent product resulting from the decomposition of its precursor at a higher temperature. This logical progression is fundamental to understanding the overall thermal behavior of the compound.

Conclusion

The thermal decomposition of this compound is proposed to proceed primarily through a two-step decarboxylation to yield adamantane, followed by the fragmentation of the adamantane cage at higher temperatures. The exceptional stability of the adamantane core dictates that significant thermal energy is required for its decomposition. The experimental protocols and hypothetical data presented in this guide provide a solid foundation for researchers to investigate and confirm the precise thermal decomposition pathway of this and similar molecules. Further studies employing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be invaluable for the detailed characterization of the fragmentation products of the adamantane cage.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Conformational Analysis of 1,3-Adamantanedicarboxylic Acid

This guide provides a comprehensive overview of the methodologies and data presentation central to the conformational analysis of this compound. Given the rigid, cage-like structure of the adamantane (B196018) core, this analysis is crucial for understanding its steric and electronic properties, which are of significant interest in drug design and materials science. While extensive dedicated studies on the specific conformations of this compound are not widely published, this document outlines the established experimental and computational workflows for such an investigation, drawing parallels from analyses of related adamantane derivatives.

Introduction

This compound is a derivative of adamantane, a highly symmetric and rigid hydrocarbon. Its applications are found in polymer synthesis and as a key intermediate in the pharmaceutical industry.[1][2] The conformational landscape of this molecule is primarily determined by the orientation of the two carboxyl groups relative to the adamantane cage and to each other. Understanding these conformational preferences is essential for predicting molecular interactions, crystal packing, and its utility as a linker in metal-organic frameworks or as a scaffold in drug development.

The primary conformational flexibility in this compound arises from the rotation around the C(adamantane)-C(carboxyl) single bonds. The key dihedral angles to consider are those defined by the atoms O=C-C-C of the adamantane cage. Interconversion between different rotamers may be rapid at room temperature, but specific conformations are likely to be favored in the solid state or in solution due to intramolecular hydrogen bonding or interactions with the solvent.

Methodologies for Conformational Analysis

A thorough conformational analysis of this compound would involve a combination of experimental techniques and computational modeling to provide a complete picture of its structural dynamics.

Experimental Protocols

2.1.1. Synthesis and Purification

An efficient synthesis of this compound involves a one-pot reaction from 1-adamantane carboxylic acid.[1][3]

-

Reaction: 1-Adamantane carboxylic acid is reacted with a mixture of nitric acid and sulfuric acid at 0°C, followed by the dropwise addition of anhydrous formic acid.[3]

-

Workup: The reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered.[3]

-

Purification: The crude solid is dissolved in an aqueous NaOH solution, the solution is clarified, and the product is re-precipitated by acidification with HCl. Final purification is typically achieved by recrystallization from ethanol.[3] The purity can be assessed by its melting point, which is reported to be in the range of 275-278 °C.[3]

2.1.2. X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the solid-state conformation.

-

Crystal Growth: High-quality single crystals would be grown, likely by slow evaporation from a suitable solvent such as ethanol.

-

Data Collection: A selected crystal would be mounted on a diffractometer. Data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. For comparison, the crystal structure of the related 1-adamantanecarboxylic acid has been determined at both 173 K and 280 K.[4][5][6]

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles. This would reveal the preferred solid-state conformation and any intermolecular interactions, such as hydrogen-bonded dimers which are common for carboxylic acids.[4]

2.1.3. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the molecule's structure and dynamics in solution.

-

¹H and ¹³C NMR: Standard ¹H and ¹³C NMR spectra confirm the chemical structure. Published data for this compound in DMSO-d₆ provide reference chemical shifts.[2][3]

-

Variable-Temperature (VT) NMR: VT-NMR studies can be used to investigate dynamic processes. By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for bond rotations and to identify the presence of multiple conformers in equilibrium.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can detect through-space interactions between protons. The strength of the NOE signals is inversely proportional to the sixth power of the distance between the nuclei, providing crucial distance constraints for determining the preferred solution-state conformation.

Computational Protocols

Computational chemistry is a powerful tool for exploring the potential energy surface and identifying stable conformers.[7][8]

-

Conformational Search: An initial conformational search would be performed using a molecular mechanics force field (e.g., MMFF or OPLS). This involves systematically rotating the C-C bonds linking the carboxylic acid groups to the adamantane cage to generate a large number of possible starting conformations.

-

Quantum Mechanical Optimization: The low-energy conformers identified by molecular mechanics would then be subjected to full geometry optimization using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[8][9] Solvation effects can be included using a continuum solvation model (e.g., SMD or PCM).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to calculate their thermodynamic properties (enthalpy, Gibbs free energy). These calculations also allow for the prediction of infrared (IR) and Raman spectra, which can be compared with experimental data.[9]

Data Presentation

Quantitative data from these analyses should be presented in a clear, tabular format to allow for easy comparison.

Crystallographic Data

The results from an X-ray crystallography study would be summarized as follows. Data for the related 1-adamantanecarboxylic acid at 173 K is provided for illustrative purposes.[5]

| Parameter | 1-Adamantanecarboxylic Acid (173 K)[5] | This compound (Hypothetical) |

| Chemical Formula | C₁₁H₁₆O₂ | C₁₂H₁₆O₄ |

| Molecular Weight | 180.24 | 224.25 |

| Crystal System | Triclinic | To be determined |

| Space Group | P-1 | To be determined |

| a (Å) | 6.452(3) | To be determined |

| b (Å) | 6.681(2) | To be determined |

| c (Å) | 11.510(3) | To be determined |

| α (°) | 80.84(2) | To be determined |

| β (°) | 87.22(3) | To be determined |

| γ (°) | 74.11(3) | To be determined |

| Volume (ų) | 471.10 | To be determined |

| Z | 2 | To be determined |

| Density (calculated) (g/cm³) | 1.271 | To be determined |

Key Structural Parameters

A comparison of key bond lengths, angles, and dihedral angles from both experimental (X-ray) and computational (DFT) methods is essential.

| Parameter | Method | Conformer 1 (Hypothetical) | Conformer 2 (Hypothetical) |

| Bond Length (Å) | |||

| C(adamantane)-C(carboxyl) | X-ray | e.g., 1.52 | - |

| DFT (gas phase) | e.g., 1.53 | e.g., 1.53 | |

| C=O | X-ray | e.g., 1.21 | - |

| DFT (gas phase) | e.g., 1.22 | e.g., 1.22 | |

| Bond Angle (°) | |||

| C(ada)-C(ada)-C(carboxyl) | X-ray | e.g., 109.5 | - |

| DFT (gas phase) | e.g., 109.6 | e.g., 109.7 | |

| Dihedral Angle (°) | |||

| O=C-C(ada)-C(ada) at C1 | X-ray | e.g., 15.0 | - |

| DFT (gas phase) | e.g., 0.0 | e.g., 180.0 | |

| O=C-C(ada)-C(ada) at C3 | X-ray | e.g., 15.0 | - |

| DFT (gas phase) | e.g., 0.0 | e.g., 0.0 |

Relative Energies of Conformers

Computational studies would provide the relative energies of the identified stable conformers.

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Conf-1 | 0.00 | 0.00 |

| Conf-2 | e.g., 1.2 | e.g., 1.0 |

| Conf-3 | e.g., 2.5 | e.g., 2.3 |

Visualizations

Diagrams are essential for representing complex relationships and workflows in conformational analysis.

Caption: Workflow for the conformational analysis of this compound.

Caption: Key dihedral angles (τ₁ and τ₂) governing the conformation.

Conclusion

The conformational analysis of this compound requires a synergistic approach, combining synthesis, solid-state characterization by X-ray crystallography, solution-state studies using advanced NMR techniques, and theoretical calculations. While the rigid adamantane core restricts overall flexibility, the rotational freedom of the two carboxylic acid substituents gives rise to a complex potential energy surface. A comprehensive understanding of this landscape is paramount for the rational design of new materials and therapeutic agents based on this versatile molecular scaffold. The methodologies and workflows detailed in this guide provide a robust framework for researchers to undertake such an investigation.

References

- 1. Free Article [chemicalbook.com]

- 2. This compound | 39269-10-8 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Computational methods for conformational analysis of unsymmetrical 1,3-diamines | RTI [rti.org]

- 8. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to 1,3-Adamantanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1,3-Adamantanedicarboxylic acid, a key intermediate in the pharmaceutical and polymer industries. This document outlines its chemical properties, spectral data, and a detailed experimental protocol for its synthesis.

Core Chemical Identifiers and Properties

This compound, with the CAS Number 39269-10-8 , is a dicarboxylic acid derivative of adamantane (B196018).[1][2][3][4] Its rigid, three-dimensional structure imparts unique properties to molecules that incorporate it, influencing factors like lipophilicity and metabolic stability in drug candidates.[5] It is primarily utilized in the development of pharmaceuticals, including antidepressants and anti-parkinsonian drugs, and in the synthesis of high-performance polymers to enhance thermal stability.[5][6]

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 39269-10-8 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₆O₄ | [1][2][4] |

| Molecular Weight | 224.25 g/mol | [1][2][4] |

| Appearance | Off-white powder / White solid | [2][5] |

| Melting Point | 275-278 °C | [2][4][5][7] |

| Boiling Point | 380.6 °C at 760 mmHg | [2] |

| Flash Point | 198.2 °C | [2] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in heated methanol.[5] |

Spectroscopic Data

| Spectrum Type | Data | Source(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ: 1.616 (m, 2H), 1.691-1.727 (m, 4H), 1.759-1.791 (m, 4H), 1.850-1.882 (m, 2H), 2.059 (m, 1H), 12.062 (br, s, 2H, COOH) | [1][7] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 27.37 (C-5, C-7), 34.98 (C-6), 37.66 (C-4, C-8, C-9, C-10), 39.78 (C-2), 39.89 (C-2, C-3), 177.76 (COOH) | [1][7] |

| IR (KBr, νₘₐₓ, cm⁻¹) | 2913, 2851, 2636, 1691, 1451, 1410, 1344, 1249, 1103, 1084, 952, 743, 670, 528 | [1][7] |

Synthesis of this compound

An efficient, one-pot synthesis method for this compound starting from 1-Adamantanecarboxylic acid has been reported.[1][7][8] This process involves the oxidative carboxylation of the adamantane cage.

Experimental Protocol: One-Pot Synthesis from 1-Adamantanecarboxylic Acid

This protocol is based on the method described by Zhu and Zhong (2013).[7]

Materials:

-

1-Adamantanecarboxylic acid (20 g)

-

Nitric acid (65%, 20 mL)

-

Sulfuric acid (98%, 160 mL)

-

Anhydrous formic acid (80%, 70 mL)

-

Crushed ice

-

Aqueous NaOH solution

-

HCl

Apparatus:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Thermometer

-

Dropping funnel

Procedure:

-

Combine 1-Adamantanecarboxylic acid (20 g), nitric acid (65%, 20 mL), and sulfuric acid (98%, 160 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

Cool the mixture to 0 °C in an ice bath.

-

While maintaining the temperature at 0 °C, add anhydrous formic acid (80%, 70 mL) dropwise over a period of 5 hours.

-

After the addition is complete, allow the reaction to proceed for an additional hour at 0 °C.

-

Pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate and wash it several times with water to obtain a white solid.

-

Dissolve the crude solid in an aqueous NaOH solution.

-

Separate the clear upper solution and acidify it with HCl to a pH of 3.

-

Filter the precipitate, wash with water, and dry under a vacuum.

-

Recrystallize the solid from ethanol (B145695) to yield pure this compound.

Yield: 22.9 g (92%) of a white solid.[7]

Synthetic Pathway Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from 1-Adamantanecarboxylic acid.

Caption: Synthesis workflow for this compound.

Biological Signaling Pathways

While this compound is a valuable building block in the synthesis of pharmacologically active compounds, detailed information regarding its direct involvement in specific biological signaling pathways is not extensively documented in the public domain. Its utility primarily stems from the incorporation of the rigid adamantane scaffold into larger drug molecules to modulate their pharmacokinetic and pharmacodynamic properties.

Alternative Synthetic Approaches

Other methods for the synthesis of this compound have been patented, which may be suitable for different scales of production or precursor availability.

Synthesis from 1,3-Adamantanediol (B44800)

This method involves the carboxylation of 1,3-adamantanediol using formic acid and concentrated sulfuric acid (Koch-Haff reaction).[9]

Caption: Logical relationship for synthesis from 1,3-adamantanediol.

Two-Step Synthesis from Adamantanecarboxylic Acid

Another patented approach involves a two-step reaction: the oxidation of adamantanecarboxylic acid to 3-hydroxy-1-adamantanecarboxylic acid, followed by a Koch-Haaf carboxylation with formic acid.[10]

Caption: Two-step synthesis from adamantanecarboxylic acid.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound|39269-10-8-Maohuan Chemical [bschem.com]

- 3. biofuranchem.com [biofuranchem.com]

- 4. This compound 98 39269-10-8 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 39269-10-8 [chemicalbook.com]

- 7. Free Article [chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]

- 10. CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of High Thermal Stability Polyamides Using 1,3-Adamantanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of rigid, bulky moieties into the polymer backbone is a key strategy to further enhance these properties. The diamondoid structure of adamantane (B196018), a saturated polycyclic hydrocarbon, offers a unique combination of rigidity, thermal stability, and three-dimensionality. When incorporated into a polymer chain, the adamantane cage restricts segmental motion and disrupts chain packing, leading to a significant increase in the glass transition temperature (Tg) and overall thermal stability of the resulting polyamides.[1][2]

This document provides detailed protocols for the synthesis of high thermal stability polyamides utilizing 1,3-adamantanedicarboxylic acid as a key monomer. The resulting polymers are of significant interest for applications in aerospace, electronics, and advanced materials.

Data Presentation

The incorporation of adamantane units into the polyamide backbone significantly enhances their thermal properties. The following table summarizes the thermal properties of various polyamides containing adamantane moieties, demonstrating their superior performance.

| Polymer Reference | Monomers | Tg (°C) | 10% Weight Loss Temp (°C) |

| Polyamide from SADAF and IPC | spiro-(adamantane-2,9’(2',7'-diamino)-fluorene) and isophthaloyl chloride | >350 | >450 |

| Polyamide from SADAF and 6FC | spiro-(adamantane-2,9’(2',7'-diamino)-fluorene) and 2,2-bis(4-carboxyphenyl) hexafluoropropane diacid chloride | >350 | >450 |

| Polyamide from AAPB and various diacids | 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene | 240-300 | >450 |

Table 1: Thermal properties of various adamantane-containing polyamides. Data sourced from multiple studies to illustrate the general effect of the adamantane moiety.[1][3]

Experimental Protocols

This section details the necessary protocols for the synthesis of this compound and its subsequent polymerization to form high thermal stability polyamides.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 1-adamantanecarboxylic acid.[4][5]

Materials:

-

1-Adamantanecarboxylic acid

-

Nitric acid (65%)

-

Sulfuric acid (98%)

-

Formic acid (anhydrous, 80%)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Crushed ice

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Thermometer

-

Dropping funnel

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 1-adamantanecarboxylic acid (20 g), nitric acid (65%, 20 mL), and sulfuric acid (98%, 160 mL).

-

Cool the mixture to 0°C in an ice bath.

-

While maintaining the temperature at 0°C, add anhydrous formic acid (80%, 70 mL) dropwise over 5 hours.

-

After the addition is complete, allow the reaction to proceed for an additional hour at 0°C.

-

Pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate and wash it several times with water to obtain a white solid.

-

Dissolve the white solid in an aqueous NaOH solution.

-

Separate the upper clear solution and acidify it with HCl to a pH of 3.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Recrystallize the product from ethanol to yield pure this compound as a white solid.

Protocol 2: Synthesis of Polyamides via Low-Temperature Solution Polycondensation

This protocol outlines a general procedure for the synthesis of polyamides from this compound and an aromatic diamine. The diacid is first converted to its more reactive diacid chloride.

Part A: Synthesis of this compound Dichloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., toluene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Place this compound and a magnetic stir bar in a round-bottom flask.

-

Add an excess of thionyl chloride and a catalytic amount of DMF.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Recrystallize the resulting this compound dichloride from a suitable anhydrous solvent.

Part B: Polyamide Synthesis

Materials:

-

This compound dichloride

-

Aromatic diamine (e.g., 4,4'-oxydianiline, m-phenylenediamine)

-

Anhydrous N,N-dimethylacetamide (DMAc)

-

Anhydrous lithium chloride (LiCl) (optional, for solubility enhancement)

-

Anhydrous pyridine (B92270)

-

Deionized water

-

Nitrogen gas inlet and outlet

-

Mechanical stirrer

-

Flask

Procedure:

-

In a flame-dried flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve the aromatic diamine in anhydrous DMAc. If needed, add anhydrous LiCl to aid solubility.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a stoichiometric amount of this compound dichloride to the stirred solution.

-

Add anhydrous pyridine to the mixture to act as an acid scavenger.

-

Allow the reaction to proceed at 0-5°C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 12-24 hours.

-

Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol or water with vigorous stirring.

-

Collect the fibrous polymer by filtration.

-

Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

-

Dry the polyamide product in a vacuum oven at 80-100°C until a constant weight is achieved.

Visualizations

The following diagrams illustrate the synthesis workflow and the structure-property relationship of adamantane-based polyamides.

References

Application Notes and Protocols: 1,3-Adamantanedicarboxylic Acid as a Rigid Linker in MOF Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-adamantanedicarboxylic acid as a rigid linker in the synthesis of Metal-Organic Frameworks (MOFs). The unique structural features of the adamantane (B196018) cage, particularly its rigidity and tetrahedral geometry, make it an attractive building block for the construction of robust and porous coordination polymers with potential applications in gas storage, catalysis, and drug delivery.

Introduction to this compound in MOF Synthesis

This compound (H₂ADC) is a C₂-symmetric dicarboxylic acid featuring a rigid diamondoid core. This inherent rigidity is a desirable characteristic for a linker in MOF synthesis as it can lead to the formation of predictable and stable framework structures, mitigating the common issue of framework interpenetration. The tetrahedral nature of the adamantane cage can also direct the formation of three-dimensional networks with specific topologies. The coordination of the carboxylate groups with metal ions, often in the presence of auxiliary N-donor ligands, results in the formation of diverse and often helical structures.

Key Characteristics of MOFs based on this compound

MOFs synthesized using this compound exhibit a range of structural diversity, from discrete dinuclear complexes to one-, two-, and three-dimensional coordination polymers. The final topology of the framework is significantly influenced by the choice of the metal ion, the auxiliary ligands, and the reaction conditions such as pH.

Structural Data Summary of Representative MOFs:

| Compound Name/Formula | Metal Ion | Auxiliary Ligand | Dimensionality | Crystal System | Space Group | Key Structural Features |

| [Zn(phen)(ADC)(H₂O)]₂·CH₃OH (1) | Zn(II) | 1,10-phenanthroline (phen) | 0D | Triclinic | P-1 | Dinuclear closed-loop unit. |

| {[Zn(ADC)(bpe)]·H₂O}n (2) | Zn(II) | 1,2-bis(4-pyridyl)ethane (bpe) | 2D | Monoclinic | P2₁/c | Layered framework. |

| {[Zn(ADC)(bipy)]·2H₂O}n (3) | Zn(II) | 4,4'-bipyridine (B149096) (bipy) | 1D | Monoclinic | C2/c | Chain-like structure. |

| {[Zn(ADC)(bpa)]₂·5H₂O}n (4) | Zn(II) | 1,2-bis(4-pyridyl)ethane (bpa) | 1D | Monoclinic | C2/c | Isomorphous with compound 3, chain-like structure. |

| {[Zn(ADC)(bpp)]₂·CH₃OH}n (5) | Zn(II) | 1,3-bis(4-pyridyl)propane (bpp) | 2D | Orthorhombic | Pccn | 2D framework containing meso-helical chains. |

| {[Zn(ADC)(bpp)]}n (6) | Zn(II) | 1,3-bis(4-pyridyl)propane (bpp) | 3D | Orthorhombic | P2₁2₁2₁ | Three-fold interpenetrated diamondoid network with helical chains. |

| {[Co(ADC)(bpp)(CH₃OH)(H₂O)]·CH₃OH·2H₂O}n (7) | Co(II) | 1,3-bis(4-pyridyl)propane (bpp) | 2D | Orthorhombic | P2₁2₁2₁ | 2D grid layer with a left-handed helical chain. |

| {[Co(ADC)(bpp)]}n (8) | Co(II) | 1,3-bis(4-pyridyl)propane (bpp) | 3D | Orthorhombic | P2₁2₁2₁ | Isostructural with compound 6, three-fold interpenetrated diamondoid network. |

Data extracted from Sun, D., et al. (2010). Syntheses and crystal structures of a series of coordination polymers constructed from C2-symmetric ligand this compound.[1]

Experimental Protocols

The following protocols are based on the successful synthesis of coordination polymers using this compound as reported in the literature.

Protocol 1: Solvothermal Synthesis of a Zn(II)-based 1D Coordination Polymer

Materials:

-